

# Early Pyritinol Research in Organic Psychosyndromes: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Encephabol*

Cat. No.: *B1245719*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pyritinol, a semi-synthetic analogue of pyridoxine (Vitamin B6), emerged in the mid-20th century as a potential therapeutic agent for a range of neurological and cognitive disorders. Early research, particularly in Europe, focused on its application in treating "organic psychosyndromes," a broad term encompassing cognitive and behavioral deficits arising from organic brain dysfunction. This technical guide provides an in-depth analysis of this early research, focusing on quantitative data from key clinical studies, detailed experimental protocols, and the hypothesized mechanisms of action.

## I. Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative data extracted from early clinical trials investigating the efficacy of pyritinol in patients with organic psychosyndromes, including dementia of different etiologies.

Table 1: Patient Demographics and Study Design

| Study                      | Patient Population                                                                             | Number of Patients (Pyritinol/Placebo) | Age Range/Me an (years)   | Dosage                             | Treatment Duration | Study Design                                              |
|----------------------------|------------------------------------------------------------------------------------------------|----------------------------------------|---------------------------|------------------------------------|--------------------|-----------------------------------------------------------|
| Fischhof et al. (1992) [1] | Mild to moderate Senile Dementia of the Alzheimer Type (SDAT) and Multi-Infarct Dementia (MID) | 156 completed (approx. 78/78)          | Not specified in abstract | 600 mg/day (200 mg, 3 times daily) | 12 weeks           | Randomized, placebo-controlled, double-blind, multicenter |
| Cooper and Magnus (1980)   | Moderately advanced dementia                                                                   | 40 (20/20)                             | Not specified in abstract | 800 mg/day                         | 3 months           | Double-blind, placebo-controlled                          |
| Herrmann et al. (1986) [2] | Geriatric patients with moderate to severe chronic brain syndrome                              | 107 (54/53)                            | Not specified in abstract | 600 mg/day (200 mg, 3 times daily) | 12 weeks           | Placebo-controlled, randomized, double-blind              |
| Glatzel (1978) [3]         | Chronic organic brain syndrome                                                                 | 161                                    | Average 64                | Various oral doses                 | Various periods    | Retrospective analysis                                    |

Table 2: Efficacy Measures and Outcomes

| Study                     | Primary Assessment Scales                                                                                             | Key Findings (Quantitative data where available)                                                                                                                                                                                                |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fischhof et al. (1992)[1] | Clinical Global Impression (CGI), Short Cognitive Performance Test (SKT), Sandoz Clinical Assessment Geriatric (SCAG) | Pyritinol was statistically significantly superior to placebo on all three target variables. EEG mapping showed a decrease in slow-wave activity and an increase in fast alpha and beta activity with pyritinol, indicating improved vigilance. |
| Cooper and Magnus (1980)  | Modified Crichton Geriatric Behavioural Rating Scale                                                                  | Patients on pyritinol showed significantly higher levels of improvement than those on placebo.                                                                                                                                                  |
| Herrmann et al. (1986)[2] | SCAG, BGP (a behavioral rating scale), CGI, SKT, ZVT-G (a performance test)                                           | Statistically significant results in favor of pyritinol compared with placebo on clinical symptomatology and performance levels. Notable superiority in the "social behavior" factor of the SCAG.                                               |
| Glatzel (1978)[3]         | Not specified in abstract                                                                                             | The success rate of treatment increased significantly with increasing dose and duration of treatment.                                                                                                                                           |

## II. Experimental Protocols of Key Assessment Scales

The early clinical trials of pyritinol for organic psychosyndromes predominantly utilized three key assessment scales to measure cognitive and behavioral changes. The general protocols for these scales are outlined below.

## Sandoz Clinical Assessment Geriatric (SCAG) Scale

The SCAG scale is a clinician-rated instrument designed to assess a wide range of symptoms associated with geriatric cognitive decline.

- Administration: The scale is completed by a trained clinician based on an interview with the patient and, if possible, a caregiver.
- Scoring: It consists of 18 items, each rated on a 7-point Likert scale, where a higher score indicates greater severity. The items cover areas such as cognitive function (e.g., confusion, memory impairment), mood and affect (e.g., anxiety, depression), and behavior (e.g., agitation, apathy). A global impression of severity is also rated.
- Interpretation: The total score and subscale scores are used to quantify the severity of the organic psychosyndrome and to measure changes over the course of treatment.

## Short Cognitive Performance Test (Syndrom-Kurztest - SKT)

The SKT is a brief, performance-based test designed to objectively measure deficits in memory and attention.

- Administration: The test consists of nine subtests that assess immediate and delayed recall of objects, as well as attention and processing speed. The administration is standardized with specific instructions and time limits for each subtest.
- Scoring: The performance on each subtest is scored, and a total score is calculated. Higher scores indicate greater cognitive impairment.
- Interpretation: The SKT provides a quantitative measure of cognitive performance that is less susceptible to subjective interpretation than clinician-rated scales.

## Clinical Global Impression (CGI) Scale

The CGI is a brief, clinician-rated scale used to assess the overall severity of a patient's condition and the change in their condition over time.

- Administration: A clinician familiar with the patient rates the severity of illness on a 7-point scale, ranging from "normal" to "among the most extremely ill patients." Following treatment, the clinician rates the global improvement on a similar 7-point scale, from "very much improved" to "very much worse."
- Scoring: The scores are based on the clinician's overall judgment, taking into account all available information.
- Interpretation: The CGI provides a holistic assessment of the clinical significance of any changes observed during treatment.

### III. Proposed Mechanisms of Action and Signaling Pathways

Early research into pyritinol proposed several mechanisms of action to explain its potential therapeutic effects on organic psychosyndromes. These primarily revolve around enhancing cerebral metabolism and modulating neurotransmitter systems.

#### Enhancement of Cerebral Glucose Metabolism

One of the most consistently proposed mechanisms for pyritinol is its ability to improve the brain's utilization of glucose, the primary energy source for neurons.[\[4\]](#)



[Click to download full resolution via product page](#)

Proposed pathway for pyritinol's enhancement of cerebral glucose metabolism.

#### Modulation of Cholinergic Neurotransmission

Pyritinol is also thought to enhance cholinergic neurotransmission, a system crucial for learning and memory, which is often impaired in dementia.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Hypothesized influence of pyritinol on the cholinergic signaling pathway.

## Antioxidant and Anti-inflammatory Effects

More recent research has suggested that pyritinol may also exert its neuroprotective effects through antioxidant and anti-inflammatory mechanisms. While not a primary focus of the earliest research, this is a significant area of ongoing investigation.

[Click to download full resolution via product page](#)

Conceptual diagram of pyritinol's potential antioxidant mechanism.

## IV. Experimental Workflow for a Typical Early Clinical Trial

The following diagram illustrates a typical experimental workflow for the early, double-blind, placebo-controlled clinical trials of pyritinol.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. On the effects of pyritinol on functional deficits of patients with organic mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dose-effect relationship of orally administered Pyritinol in the chronic organic brain syndrome (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution to the search for vigilance-indicative EEG variables. Results of a controlled, double-blind study with pyritinol in elderly patients with symptoms of mental dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effect of Encephabol (pyritinol) in the treatment of cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of some metabolites of pyritinol (Encephabol) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Pyritinol Research in Organic Psychosyndromes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1245719#early-research-into-pyritinol-for-treating-organic-psychosyndromes>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)